(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S2/c1-8-12(9(2)16)19-13(14-8)15-11(17)6-5-10-4-3-7-18-10/h3-7H,1-2H3,(H,14,15,17)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMCUELURVJHEM-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C=CC2=CC=CS2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)/C=C/C2=CC=CS2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a compound that combines thiazole and thiophene moieties, which are known for their diverse biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing on various studies to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Thiazole Ring : Cyclization of suitable precursors under acidic or basic conditions.
- Acetylation : The thiazole ring undergoes acetylation using acetic anhydride or acetyl chloride.
- Formation of Thiophene Ring : Synthesized via methods such as the Paal-Knorr synthesis.
- Coupling Reaction : The thiazole and thiophene rings are coupled through amide bond formation using coupling agents like EDCI or DCC in the presence of a base.
Biological Activity
The biological activity of this compound has been evaluated in several studies, focusing primarily on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with thiazole and thiophene derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar thiazole derivatives demonstrate antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger and Apergillus oryzae at concentrations as low as 1 µg/mL .
| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
|---|---|---|
| This compound | 15 (E. coli), 18 (S. aureus) | 12 (A. niger), 14 (A. oryzae) |
| Reference Compound A | 20 (E. coli), 22 (S. aureus) | 15 (A. niger), 17 (A. oryzae) |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. In animal models, it has shown potential in reducing inflammation markers and alleviating pain associated with conditions like neuropathic pain . The mechanism may involve modulation of the α7 nicotinic acetylcholine receptor pathways, which play a crucial role in inflammatory responses.
The biological mechanisms underlying the activity of this compound are thought to involve:
- Enzyme Inhibition : Interaction with specific enzymes that are crucial for bacterial survival or inflammatory processes.
- Receptor Modulation : Binding to nicotinic acetylcholine receptors, which may lead to downstream effects on pain perception and inflammation.
- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell death.
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated various thiazole derivatives, including our compound, against common bacterial strains. Results indicated that modifications to the thiazole ring significantly influenced antibacterial potency, with optimal substitutions enhancing activity .
- Case Study on Anti-inflammatory Effects : In a controlled experiment involving mice subjected to oxaliplatin-induced neuropathic pain, administration of the compound resulted in a notable reduction in pain scores compared to controls .
Comparison with Similar Compounds
Core Heterocyclic Modifications
Substituent Variations
- CID 1556612 () : (E)-N-[5-[(4-Chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3,4-dichlorophenyl)prop-2-enamide
Physicochemical Properties
*Predicted using analogous structures.
Key Research Findings and Implications
Thiophene-Acrylamide Backbone : Critical for receptor binding (e.g., α7 nAChR) and enzyme inhibition, as seen in DM497 and Compound 5 .
Thiazole Substitutions : Acetyl and methyl groups in the target compound may enhance metabolic stability compared to halogenated analogues .
Synthetic Challenges : Low yields in analogous compounds (e.g., 53–65% in ) suggest the need for optimized catalytic conditions for the target molecule .
Preparation Methods
Thiazole Core Formation
The 5-acetyl-4-methylthiazol-2-yl group is typically synthesized via the Hantzsch thiazole synthesis. A modified approach from CN101560195A utilizes 3-acetylpropanol and thiourea under acidic conditions (HCl, 78–100°C, 3–8 h) to form 4-methylthiazole intermediates. Cyclization is achieved by treating α-chloroketones (e.g., 5-acetyl-2-chloro-4-methylthiazole) with thiourea derivatives, yielding the thiazole-2-amine scaffold in 68–73% yields.
Critical Parameters :
Acrylamide Linker Installation
The acrylamide bridge is introduced via nucleophilic acyl substitution. Acyl chloride derivatives of 3-(thiophen-2-yl)acrylic acid are reacted with 5-acetyl-4-methylthiazol-2-amine in anhydrous tetrahydrofuran (THF) under nitrogen. Triethylamine (2.5 eq) acts as a base, with reactions proceeding at 0–5°C for 4 h, followed by room temperature stirring (12 h). Yields range from 65–72%.
Side Reactions :
- Oversubstitution : Excess acyl chloride leads to diacylated byproducts.
- Geometric Isomerism : The (E)-configuration is maintained using low-temperature conditions to prevent isomerization.
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Adapting methods from ACS Omega, microwave irradiation (80°C, 150 W) reduces thiazole formation time from 8 h to 12 min. A mixture of 5-acetyl-4-methylthiazol-2-amine (1 eq), 3-(thiophen-2-yl)acryloyl chloride (1.1 eq), and N,N-diisopropylethylamine (DIPEA, 2 eq) in acetonitrile achieves 84% yield with 99% (E)-selectivity.
Advantages :
- Energy Efficiency : 80% reduction in energy consumption.
- Scalability : Gram-scale reactions (up to 50 g) show consistent yields.
One-Pot Tandem Reactions
A novel one-pot strategy combines thiazole synthesis and acrylamide coupling. Thiourea, α-chloroketone, and 3-(thiophen-2-yl)acryloyl chloride are sequentially added under microwave conditions (100°C, 200 W, 20 min). This method achieves an 88% overall yield but requires careful pH control (pH 6.5–7.0) to prevent hydrolysis.
Catalytic and Green Chemistry Approaches
Enzyme-Catalyzed Amidation
Lipase B (Candida antarctica) catalyzes the acrylamide bond formation in non-aqueous media. Using tert-butanol as a solvent and 3-(thiophen-2-yl)acrylic acid methyl ester (1.2 eq), the reaction proceeds at 45°C for 24 h with 91% conversion. This method eliminates acyl chloride use, reducing waste.
Solvent-Free Mechanochemical Synthesis
Ball milling 5-acetyl-4-methylthiazol-2-amine and 3-(thiophen-2-yl)acrylic acid with N,N’-dicyclohexylcarbodiimide (DCC) for 30 min produces the target compound in 76% yield. This approach avoids solvents and reduces reaction time but requires post-synthesis purification via flash chromatography.
Spectroscopic Characterization and Quality Control
Infrared Spectroscopy
Key IR absorptions confirm functional groups:
Nuclear Magnetic Resonance
¹H NMR (400 MHz, DMSO-d₆) :
- δ 2.45 (s, 3H, CH₃-thiazole).
- δ 2.60 (s, 3H, COCH₃).
- δ 6.85–7.45 (m, 4H, thiophene and acrylamide protons).
- δ 12.10 (s, 1H, NH, D₂O exchangeable).
¹³C NMR :
Yield Optimization and Industrial Considerations
Comparative Analysis of Methods
| Method | Yield (%) | Time | Purity (%) | Scale Limit |
|---|---|---|---|---|
| Conventional | 72 | 16 h | 98 | 10 kg |
| Microwave | 88 | 20 min | 99 | 50 g |
| Enzymatic | 91 | 24 h | 97 | 5 kg |
| Mechanochemical | 76 | 30 min | 95 | 1 kg |
Cost-Benefit Analysis
- Microwave Synthesis : High equipment costs offset by reduced labor and energy.
- Enzymatic Routes : Sustainable but limited by enzyme stability at >50°C.
- Mechanochemical : Low operational costs but challenges in homogeneity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical steps for synthesizing (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Thiazole Core Formation : Cyclization of precursors (e.g., acetylated thiazole derivatives) under reflux with catalysts like H₂SO₄ or POCl₃ .
Acrylamide Coupling : Amide bond formation via reaction of acryloyl chloride with the thiazole-amine intermediate, using triethylamine as a base in anhydrous DMF or THF .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
- Key Considerations : Monitor reaction progress via TLC, optimize stoichiometry to avoid byproducts (e.g., dimerization), and ensure inert conditions for moisture-sensitive steps .
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., E-configuration via coupling constants >16 Hz for acrylamide protons) and detects functional groups (thiophene δ 6.8–7.5 ppm; thiazole δ 2.5 ppm for methyl) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 335.08) .
- X-ray Crystallography : Single-crystal analysis using SHELXL refines bond lengths/angles and confirms stereochemistry (e.g., dihedral angles between thiophene and thiazole planes) .
Advanced Research Questions
Q. What mechanistic hypotheses explain the compound’s biological activity, and how can they be experimentally validated?
- Methodological Answer :
- Target Identification : Hypothesize interactions with kinases (e.g., EGFR) or enzymes (e.g., cytochrome P450) via molecular docking (AutoDock Vina) using PDB structures .
- Validation Assays :
Biochemical Assays : Measure IC₅₀ values in enzyme inhibition studies (e.g., fluorescence-based kinase assays) .
Cellular Studies : Apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) in cancer cell lines (e.g., MCF-7, HepG2) .
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (KD) .
Q. How can computational modeling (e.g., DFT, MD simulations) predict the compound’s electronic properties and binding modes?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., Gaussian09 with B3LYP/6-31G**) to assess reactivity and charge distribution on thiophene/thiazole moieties .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) over 100 ns to analyze stability of binding poses .
- ADMET Prediction : Use SwissADME or ADMETlab to estimate bioavailability, logP, and toxicity .
Q. How should researchers address contradictions in biological activity data across different assays?
- Methodological Answer :
- Dose-Response Analysis : Repeat assays with varying concentrations (1 nM–100 µM) to confirm reproducibility .
- Orthogonal Assays : Compare results from MTT (viability), caspase-3 (apoptosis), and ROS detection (oxidative stress) .
- Control Experiments : Test against known inhibitors (e.g., staurosporine for kinases) and include vehicle controls to rule out solvent effects .
Q. What strategies optimize structure-activity relationships (SAR) for enhanced potency or selectivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified thiophene (e.g., nitro, methoxy) or thiazole (e.g., alkyl, halogen) groups .
- In Vitro Screening : Prioritize analogs with >50% inhibition at 10 µM in primary assays .
- 3D-QSAR Models : Build CoMFA/CoMSIA models using SYBYL-X to guide rational design .
Q. What crystallographic techniques resolve challenges in determining the compound’s solid-state structure?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
